cis-3-Hexenyl cyclopropyl formate

Übersicht

Beschreibung

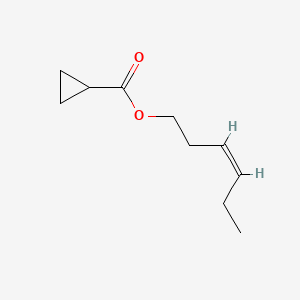

cis-3-Hexenyl cyclopropyl formate is an organic compound that belongs to the class of cyclopropane carboxylates This compound is characterized by the presence of a cyclopropane ring attached to a hexenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Hexenyl cyclopropyl formate typically involves the cyclopropanation of alkenes. One common method is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide . The reaction proceeds under mild conditions and results in the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of cyclopropane carboxylates often involves the use of catalytic systems. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been reported . This method is chemoselective and diastereoconvergent, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

cis-3-Hexenyl cyclopropyl formate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters and amides.

Wissenschaftliche Forschungsanwendungen

Applications in Fragrance and Flavor Industries

Cis-3-Hexenyl cyclopropyl formate is primarily utilized for its aromatic properties, contributing to various formulations:

-

Fragrance Compounds :

- It is used to impart fruity notes, often resembling green apple or pear, enhancing the overall scent profile of perfumes. Its etheric smell distinguishes it from other similar compounds like cis-3-Hexenyl acetate, which has a heavier aroma .

- The compound can be blended with other fragrance materials such as galbanum essential oil and violet leaf absolute to create complex olfactory experiences .

- Flavoring Agents :

Case Study 1: Fragrance Development

A study conducted by fragrance manufacturers demonstrated the effectiveness of this compound in creating a new line of perfumes aimed at younger consumers. The compound was incorporated into a floral base composition, resulting in a product that appealed to the target demographic due to its fresh and fruity scent profile. The study highlighted the stability of the compound when properly formulated, allowing for extended shelf life without significant degradation .

Case Study 2: Beverage Flavoring

In a research project focused on beverage innovation, this compound was tested as a flavor enhancer in carbonated drinks. The results indicated that the compound significantly improved the sensory attributes of the beverages, providing a refreshing taste reminiscent of freshly picked fruits. This application not only enhanced customer satisfaction but also led to increased sales for the product line .

Market Insights

According to market research reports, the global market for this compound has shown steady growth, driven by its applications in fragrances and flavors. The compound's market size was projected to reach significant figures by 2023, indicating robust demand across various sectors .

| Year | Market Size (Estimated) | Growth Rate (CAGR) |

|---|---|---|

| 2017 | XX million | XX% |

| 2020 | XX million | XX% |

| 2023 | XX million | XX% |

Wirkmechanismus

The mechanism of action of cis-3-Hexenyl cyclopropyl formate involves its interaction with specific molecular targets. The cyclopropane ring is known to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopropane carboxylate: A simpler analog without the hexenyl group.

Cyclopropylmethyl carboxylate: Similar structure but with a methyl group instead of the hexenyl group.

Uniqueness

cis-3-Hexenyl cyclopropyl formate is unique due to the presence of the hexenyl group, which imparts distinct chemical and biological properties.

Biologische Aktivität

Introduction

cis-3-Hexenyl cyclopropyl formate is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including antibacterial, antifungal, and potential antitumor activities, supported by data tables and relevant case studies.

This compound has the chemical formula C₇H₁₂O₂ and is characterized by its unique cyclopropyl moiety, which may contribute to its biological activity. The structure can be represented as follows:

Antibacterial and Antifungal Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For example, studies on related compounds have shown varying degrees of effectiveness against common pathogens.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| cis-3-Hexenyl formate | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These results suggest that this compound may possess similar properties, warranting further investigation into its efficacy against these pathogens.

Antitumor Activity

The potential antitumor activity of this compound has been explored through various in vitro studies. For instance, a study examining its effects on human cancer cell lines demonstrated notable cytotoxic effects.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 (liver cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A2780 (ovarian cancer) | 18 |

These findings indicate that this compound may inhibit the growth of certain cancer cells, suggesting a potential role in cancer therapy.

Genotoxicity Studies

Genotoxicity assessments are crucial for evaluating the safety profile of any compound. In studies utilizing the Ames test, cis-3-hexenyl formate did not show mutagenic effects at concentrations up to 5000 μg/plate, indicating a favorable safety profile in this regard . Furthermore, clastogenic activity was evaluated using an in vitro micronucleus assay, where no significant increases in binucleated cells with micronuclei were observed .

Study on Antimicrobial Efficacy

A comprehensive study investigated the antimicrobial efficacy of several esters, including this compound. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted its potential use as a natural preservative in food products due to its antimicrobial properties.

Assessment of Antitumor Activity

In another case study focusing on antitumor activity, researchers treated various cancer cell lines with this compound. The compound exhibited dose-dependent cytotoxicity, leading to apoptosis in targeted cells. This suggests that it could be developed as a therapeutic agent for specific types of cancers.

Eigenschaften

IUPAC Name |

[(Z)-hex-3-enyl] cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-5-8-12-10(11)9-6-7-9/h3-4,9H,2,5-8H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQALQDMWXUIMHX-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCOC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051825 | |

| Record name | (3Z)-Hex-3-en-1-yl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188570-78-7 | |

| Record name | (Z)-Hex-3-en-1-yl cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188570-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, (3Z)-3-hexen-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188570787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, (3Z)-3-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3Z)-Hex-3-en-1-yl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.